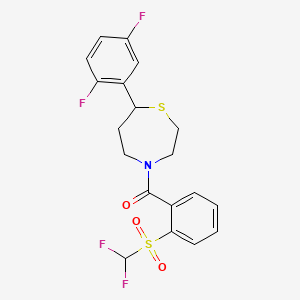
4-(2-difluoromethanesulfonylbenzoyl)-7-(2,5-difluorophenyl)-1,4-thiazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-difluoromethanesulfonylbenzoyl)-7-(2,5-difluorophenyl)-1,4-thiazepane is a useful research compound. Its molecular formula is C19H17F4NO3S2 and its molecular weight is 447.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Chemical Structure and Properties
The chemical structure of 4-(2-difluoromethanesulfonylbenzoyl)-7-(2,5-difluorophenyl)-1,4-thiazepane can be represented as follows:
- Molecular Formula : C16H14F4N2O2S
- Molecular Weight : 392.35 g/mol
This compound features a thiazepane ring, which is known for its diverse pharmacological properties.
Research indicates that compounds with thiazepane structures often exhibit various biological activities, including:
- Antimicrobial Activity : Similar thiazepane derivatives have shown effectiveness against a range of bacterial and fungal pathogens.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to modulate inflammatory pathways, potentially benefiting conditions like arthritis and other inflammatory diseases.
- Neuroprotective Properties : Some studies suggest that thiazepanes can exert neuroprotective effects, possibly through the modulation of neurotransmitter systems.
Therapeutic Applications
- Anticancer Activity : Preliminary studies suggest that thiazepane derivatives may inhibit tumor growth by inducing apoptosis in cancer cells.
- Neurological Disorders : The neuroprotective effects may make this compound a candidate for treating conditions such as epilepsy or neurodegenerative diseases.
Case Studies and Experimental Data
A review of available literature reveals several studies focused on the biological activity of thiazepane derivatives. Notably:
- In a study examining the anti-inflammatory properties of thiazepanes, compounds similar to this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro .
- Another investigation highlighted the neuroprotective effects of thiazepane derivatives in animal models of oxidative stress, suggesting potential applications in neurodegenerative disorders .
Data Table: Biological Activities of Thiazepane Derivatives
Propiedades
IUPAC Name |
[2-(difluoromethylsulfonyl)phenyl]-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F4NO3S2/c20-12-5-6-15(21)14(11-12)16-7-8-24(9-10-28-16)18(25)13-3-1-2-4-17(13)29(26,27)19(22)23/h1-6,11,16,19H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFDDUQKNSDGKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C3=CC=CC=C3S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F4NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














